DI-1-Adamantylphosphinic chloride
Overview
Description
DI-1-Adamantylphosphinic chloride is a compound that has been explored in various research contexts due to its unique structural features and potential applications in chemistry. The compound is characterized by the presence of adamantyl groups, which are bulky and can influence the molecular geometry and reactivity of the compound .
Synthesis Analysis
The synthesis of DI-1-Adamantylphosphinic chloride involves the reaction of adamantane with PCl3/A1Cl3, followed by hydrolysis to yield the desired product. This synthesis route has been shown to produce (1-Ad)2P(:O)Cl, which can be further converted to other derivatives through standard procedures .
Molecular Structure Analysis
The molecular structure of DI-1-Adamantylphosphinic chloride has been confirmed through single crystal X-ray structure determination. Despite the bulky adamantyl substituents, the P-C bond lengths are found to be normal. The presence of these bulky groups can lead to reduced coordination numbers and irregular structures in metal complexes .
Chemical Reactions Analysis
DI-1-Adamantylphosphinic chloride has been shown to undergo various chemical reactions. For instance, chlorine-fluorine exchange can be performed to yield different derivatives. However, attempts to desulfurate the compound to produce (1-Ad)2PCl have failed, indicating the stability of the sulfur-containing compound . The compound has also been used to synthesize secondary phosphine oxides by reacting with tBuLi and has shown reactivity with chloral to give adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of DI-1-Adamantylphosphinic chloride are influenced by the adamantyl groups. These groups impart steric bulk to the molecule, which can affect its reactivity and interactions with other molecules. For example, the steric bulk can influence the coordination geometry in metal complexes and can be a factor in the effectiveness of catalysts for certain chemical reactions . The compound's reactivity with various reagents and its ability to form complexes with metals like Pd(II) and Pt(II) also highlight its versatile chemical properties .
Scientific Research Applications
Catalysis in Chemical Reactions
Synthesis and Modification of Compounds
Di-1-Adamantylphosphinic chloride plays a crucial role in synthesizing and modifying various compounds. For instance, its reaction with elements like H2O2, sulfur, and selenium leads to secondary phosphine oxides, sulfides, and selenides, showcasing its versatility in chemical synthesis (Goerlich & Schmutzler, 1993). Moreover, it has been employed in the facile modification of nanodiamonds with hyperbranched polymers, significantly enhancing their water dispersibility and potential for drug delivery applications (Huang et al., 2018).
Ligand Synthesis and Asymmetric Catalysis
In the field of ligand synthesis, di-1-adamantylphosphinic chloride is utilized to create novel, bulky, and electronically rich phosphines. These ligands are employed in asymmetric catalysis, demonstrating high enantioselectivities and catalytic activities for functionalized alkenes (Sawatsugawa et al., 2019). This capability highlights its importance in the development of efficient and selective catalytic systems.
Group-Transfer Reactions in Organometallic Chemistry
DI-1-Adamantylphosphinic chloride is also significant in group-transfer reactions in organometallic chemistry. It reacts with nickel-carbene and -nitrene complexes, forming new C=N, C=O, and N=N bonds, which are crucial in the synthesis of various organometallic compounds (Harrold et al., 2009).
Safety And Hazards
Safety data sheets indicate that DI-1-Adamantylphosphinic chloride should be handled with care. It is advised to avoid breathing in mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used .
properties
IUPAC Name |
1-[1-adamantyl(chloro)phosphoryl]adamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClOP/c21-23(22,19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFVOXURDFZPKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(=O)(C45CC6CC(C4)CC(C6)C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409322 | |
Record name | DI-1-ADAMANTYLPHOSPHINIC CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DI-1-Adamantylphosphinic chloride | |
CAS RN |
126683-99-6 | |
Record name | DI-1-ADAMANTYLPHOSPHINIC CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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